molecular formula C11H8ClN3O B11876030 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 61689-18-7

7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11876030
CAS No.: 61689-18-7
M. Wt: 233.65 g/mol
InChI Key: OGSGNQXRDMHKDH-UHFFFAOYSA-N
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Description

7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzonitrile with chloroacetyl chloride followed by cyclization with formamide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted imidazoquinazolines .

Scientific Research Applications

7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61689-18-7

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

7-chloro-1-methylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C11H8ClN3O/c1-14-4-5-15-10(16)8-6-7(12)2-3-9(8)13-11(14)15/h2-6H,1H3

InChI Key

OGSGNQXRDMHKDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C1=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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